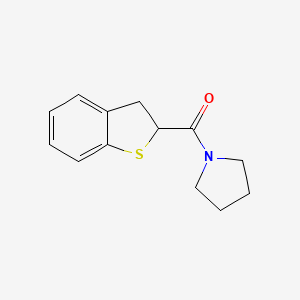![molecular formula C17H18N2O2 B7492224 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological agent. MPMP is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential use as an analgesic and anesthetic agent, as well as its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves the inhibition of voltage-gated sodium channels. This inhibition leads to a decrease in the excitability of neurons, resulting in a reduction in pain perception and anesthetic effects. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been shown to have effects on other ion channels, such as calcium and potassium channels, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been shown to have a number of biochemical and physiological effects, including analgesic, anesthetic, and anticonvulsant effects. It has also been shown to have effects on neurotransmitter release and reuptake, which may contribute to its overall pharmacological effects. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied in animal models of pain, anesthesia, and epilepsy, with promising results in all areas.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has a number of advantages for use in laboratory experiments, including its high purity and potency. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are a number of future directions for research on [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, including its potential use as an analgesic, anesthetic, and anticonvulsant agent. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other pharmacological agents. Additionally, research is needed to determine the optimal dosing and administration of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone for various applications.
Méthodes De Synthèse
The synthesis of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves the reaction of 3-methoxyphenylacetonitrile with pyridine-4-carboxaldehyde in the presence of sodium hydride and a catalytic amount of acetic acid. The resulting product is then reduced with sodium borohydride to yield [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone. The synthesis process has been optimized for high yield and purity, making [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone an attractive compound for research purposes.
Applications De Recherche Scientifique
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied extensively for its potential use as an analgesic and anesthetic agent. It has been shown to have potent analgesic effects in animal models of pain, with a mechanism of action that involves the inhibition of voltage-gated sodium channels. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been studied for its potential use as an anesthetic agent, with promising results in animal models of anesthesia.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-5-2-4-14(12-15)16-6-3-11-19(16)17(20)13-7-9-18-10-8-13/h2,4-5,7-10,12,16H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAUTWGPMKFZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
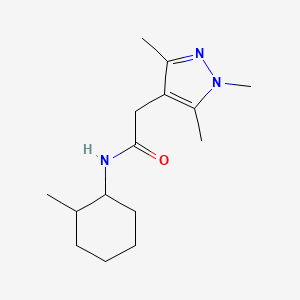
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
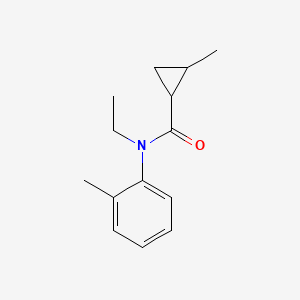
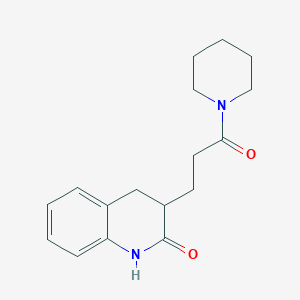
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
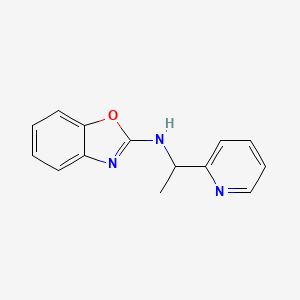

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
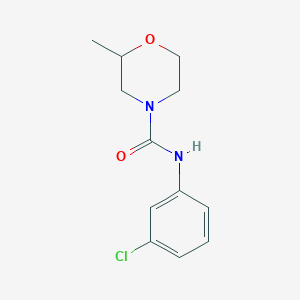
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
